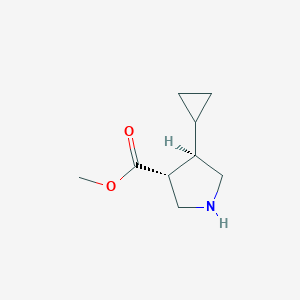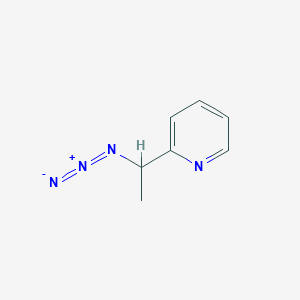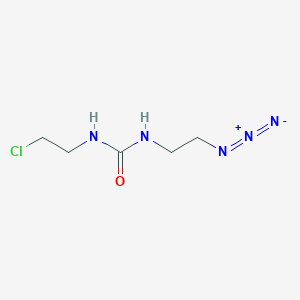
Pyrazinamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinamide-d3 is a deuterated form of pyrazinamide, an antimycobacterial agent used primarily in the treatment of tuberculosis. The deuterium substitution in this compound allows for precise quantification and tracking of drug distribution and metabolism in biological systems . This compound is particularly valuable in research settings due to its enhanced stability and ability to provide detailed insights into the pharmacokinetics and pharmacodynamics of pyrazinamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinamide-d3 typically involves the deuteration of pyrazinamide. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions. For instance, pyrazinamide can be reacted with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Pyrazinamide-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyrazinoic acid-d3.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include deuterated derivatives of pyrazinamide, such as pyrazinoic acid-d3 and various substituted this compound compounds .
Scientific Research Applications
Pyrazinamide-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of pyrazinamide and its derivatives.
Biology: Employed in metabolic studies to track the distribution and breakdown of pyrazinamide in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of pyrazinamide in the human body.
Industry: Applied in the development of new formulations and delivery systems for tuberculosis treatment
Mechanism of Action
Pyrazinamide-d3 exerts its effects by being converted to pyrazinoic acid-d3 within the bacterial cell. This conversion is facilitated by the enzyme pyrazinamidase. Pyrazinoic acid-d3 then disrupts the bacterial membrane potential and interferes with fatty acid synthesis, ultimately leading to the death of the Mycobacterium tuberculosis bacteria . The deuterium substitution does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research settings .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: The non-deuterated form, widely used in tuberculosis treatment.
Isoniazid: Another first-line antitubercular drug with a different mechanism of action.
Rifampicin: A potent antitubercular agent often used in combination with pyrazinamide.
Uniqueness
Pyrazinamide-d3 is unique due to its deuterium substitution, which enhances its stability and allows for detailed pharmacokinetic and pharmacodynamic studies. This makes it an invaluable tool in research, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C5H5N3O |
|---|---|
Molecular Weight |
126.13 g/mol |
IUPAC Name |
3,5,6-trideuteriopyrazine-2-carboxamide |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i1D,2D,3D |
InChI Key |
IPEHBUMCGVEMRF-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)N)[2H] |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)




![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)

![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)



![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)

